Analgesic Potency of AH-7921 Relative to Morphine: Quantified Oral Efficacy Differential
AH-7921 (Cyclohexyl 2-(piperidinomethyl)phenyl ketone) demonstrates 80-90% of the oral analgesic potency of morphine, establishing a defined efficacy benchmark that differentiates it from structurally unrelated opioid scaffolds and provides a reference point for potency calibration in μ-opioid receptor studies [1][2]. This quantitative relationship (AH-7921 potency ≈ 0.8-0.9 × morphine) positions AH-7921 as an intermediate-efficacy μ-opioid agonist, distinct from both high-potency fentanyl analogs (>100× morphine) and low-potency compounds such as tramadol (<0.1× morphine).
| Evidence Dimension | Oral analgesic potency (relative efficacy) |
|---|---|
| Target Compound Data | 80-90% of morphine potency (oral administration) |
| Comparator Or Baseline | Morphine (baseline = 100% oral potency) |
| Quantified Difference | AH-7921 is 0.8-0.9× morphine potency; Δ = -10% to -20% relative to morphine baseline |
| Conditions | In vivo analgesic assays (animal models); oral route of administration |
Why This Matters
This quantified potency differential allows researchers to select AH-7921 as a moderate-efficacy μ-opioid reference compound with defined, reproducible potency characteristics for comparative pharmacology studies.
- [1] Wikipedia. AH-7921. Opioid analgesic drug selective for the μ-opioid receptor, having around 90% the potency of morphine when administered orally. View Source
- [2] Katselou M, Papoutsis I, Nikolaou P, Spiliopoulou C, Athanaselis S. AH-7921: the list of new psychoactive opioids is expanded. Forensic Toxicology. 2015;33(2):195-201. View Source
